Ethyl 4-aminoquinazoline-2-carboxylate
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Overview
Description
Ethyl 4-aminoquinazoline-2-carboxylate is a heterocyclic organic compound with the molecular formula C11H11N3O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminoquinazoline-2-carboxylate typically involves the condensation of anthranilic acid with ethyl cyanoacetate, followed by cyclization and subsequent amination. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminoquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can convert it into 4-aminoquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides.
Major Products:
Oxidation: Quinazoline-2,4-dicarboxylate derivatives.
Reduction: 4-aminoquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Ethyl 4-aminoquinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-aminoquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK) by competitive binding at the ATP site, leading to the disruption of cell signaling pathways involved in cancer cell proliferation . Additionally, it can act as an antagonist to various receptors, modulating biological responses .
Comparison with Similar Compounds
Ethyl 4-aminoquinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:
4-aminoquinazoline: Similar in structure but lacks the ethyl ester group.
Quinoxaline derivatives: These compounds have a similar bicyclic structure but differ in the position and type of nitrogen atoms.
Thiazole derivatives: These compounds contain a sulfur atom in the ring structure, offering different biological activities .
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-aminoquinazoline-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3,(H2,12,13,14) |
InChI Key |
ITTNRKSYHIROFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
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